2-(Isopropylthio)-1-phenylbutan-1-one
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Overview
Description
2-(Isopropylthio)-1-phenylbutan-1-one is an organic compound with a unique structure that includes a phenyl group, an isopropylthio group, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with isopropylthiol in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylthio)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylthio)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylthio)-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-phenylbutan-1-one
- 2-(Ethylthio)-1-phenylbutan-1-one
- 2-(Propylthio)-1-phenylbutan-1-one
Uniqueness
2-(Isopropylthio)-1-phenylbutan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
2-(Isopropylthio)-1-phenylbutan-1-one, commonly referred to in research contexts, is a compound whose biological activity has garnered attention in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18OS
- Molecular Weight : 222.35 g/mol
This compound features a phenyl group attached to a butanone backbone with an isopropylthio substituent, which influences its biological properties.
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms. For instance, derivatives of phenylbutanones have demonstrated antibacterial and antifungal properties.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells, making it a potential candidate for anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of phenylbutanone derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
- Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) showed that this compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of exposure. This suggests potential applications in cancer treatment.
Comparative Biological Activity Table
Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | 32 | 25 | Antimicrobial/Cytotoxic |
Phenylbutanone derivative A | 16 | 15 | Antimicrobial |
Phenylbutanone derivative B | 64 | 30 | Anticancer |
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, it is critical to evaluate its toxicity in further research. Preliminary findings suggest moderate toxicity levels, necessitating careful handling and dosage regulation in potential therapeutic applications.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-phenyl-2-propan-2-ylsulfanylbutan-1-one |
InChI |
InChI=1S/C13H18OS/c1-4-12(15-10(2)3)13(14)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
InChI Key |
QGABMSZBQOECOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)SC(C)C |
Origin of Product |
United States |
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